
(2E)-3-(4-butoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-BUTOXYPHENYL)-2-PROPENOATE is an organic compound characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-BUTOXYPHENYL)-2-PROPENOATE typically involves the reaction of 4-butoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: Industrial production of (E)-3-(4-BUTOXYPHENYL)-2-PROPENOATE may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(4-BUTOXYPHENYL)-2-PROPENOATE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation to yield saturated esters using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions at the butoxy group using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas with palladium catalyst
Nucleophiles: Sodium hydride, lithium aluminum hydride
Major Products:
Oxidation: 4-butoxybenzoic acid
Reduction: 3-(4-butoxyphenyl)propanoate
Substitution: Various substituted phenylpropenoates
Scientific Research Applications
(E)-3-(4-BUTOXYPHENYL)-2-PROPENOATE finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-BUTOXYPHENYL)-2-PROPENOATE involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymatic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
- (E)-1-(4-Butoxyphenyl)-2-(4-butylphenyl)diazene
- (4-butoxyphenyl)acetonitrile
- (E)-1-(4-butoxyphenyl)-N-(4-butylphenyl)methanimine
Comparison: (E)-3-(4-BUTOXYPHENYL)-2-PROPENOATE is unique due to its propenoate moiety, which imparts distinct reactivity and properties compared to other similar compounds. While (E)-1-(4-Butoxyphenyl)-2-(4-butylphenyl)diazene and (4-butoxyphenyl)acetonitrile share the butoxyphenyl group, their differing functional groups result in varied chemical behaviors and applications.
Properties
Molecular Formula |
C13H15O3- |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
(E)-3-(4-butoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-9H,2-3,10H2,1H3,(H,14,15)/p-1/b9-6+ |
InChI Key |
AAHNIBROSVVFRO-RMKNXTFCSA-M |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)[O-] |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


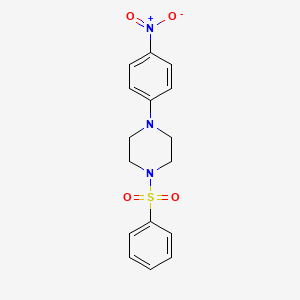
![(3E)-N-(4-bromophenyl)-3-{2-[(2-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11100361.png)
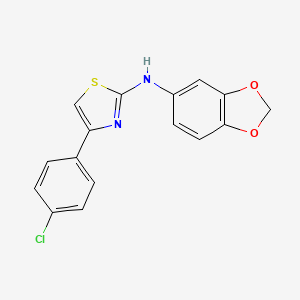
![3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzoic acid](/img/structure/B11100376.png)
![(5E)-3-(3,4-dichlorophenyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11100384.png)
![dibutyl[5-chloro-2-(imino-kappaN)-N-phenylpyridine-1(2H)-carboxamidato-kappaN~1~]boron](/img/structure/B11100393.png)
![Ethyl 4-[(hexylsulfonyl)amino]benzoate](/img/structure/B11100394.png)
![Methyl 6'-amino-5'-cyano-2',5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11100398.png)

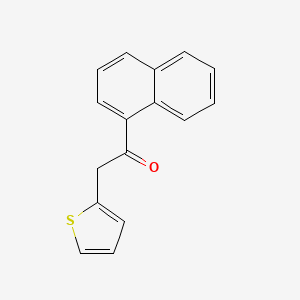
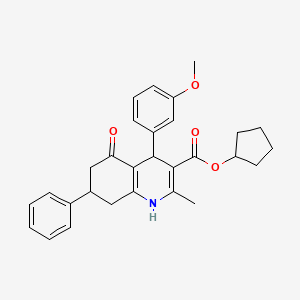
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11100425.png)
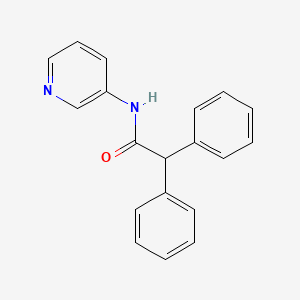
![2-Amino-4-(4-chlorophenyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11100432.png)
